2-(2,4-Dichlorophenoxy)acetaldehyde
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Overview
Description
2-(2,4-Dichlorophenoxy)acetaldehyde is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including agriculture, chemistry, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2,4-Dichlorophenoxy)acetaldehyde can be synthesized through several methods. One common approach involves the chlorination of phenoxyacetic acid, followed by oxidation to introduce the aldehyde group. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the oxidation step can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 2,4-Dichlorophenoxyacetic acid.
Reduction: 2,4-Dichlorophenoxyethanol.
Substitution: Various substituted phenoxyacetaldehyde derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: The compound is studied for its potential effects on plant growth and development, as well as its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals, particularly herbicides, due to its ability to regulate plant growth.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)acetaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes involved in oxidative stress and metabolic pathways.
Pathways Involved: It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis. Additionally, it can interfere with the normal functioning of plant hormones, affecting growth and development.
Comparison with Similar Compounds
2-(2,4-Dichlorophenoxy)acetaldehyde can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: Both compounds share a similar structure, but 2,4-Dichlorophenoxyacetic acid is more commonly used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: This compound has an additional chlorine atom, making it more potent as a herbicide but also more toxic.
2-Methyl-4-chlorophenoxyacetic acid: This compound has a methyl group instead of a chlorine atom, resulting in different chemical properties and applications.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in both research and industrial applications.
Properties
Molecular Formula |
C8H6Cl2O2 |
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Molecular Weight |
205.03 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-3,5H,4H2 |
InChI Key |
LGTVBJZOECKGMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC=O |
Origin of Product |
United States |
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